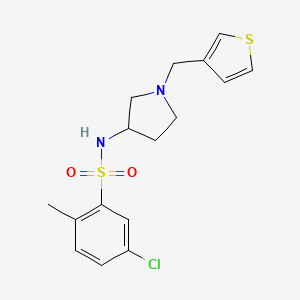

5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c1-12-2-3-14(17)8-16(12)23(20,21)18-15-4-6-19(10-15)9-13-5-7-22-11-13/h2-3,5,7-8,11,15,18H,4,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCCLJHGENXIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolidine intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a promising scaffold for the development of new pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit neuroprotective effects. A study demonstrated that modifications to the sulfonamide group can improve binding affinity to neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease.

Material Science

Organic Semiconductors and LEDs

The unique structure of 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide makes it suitable for applications in organic electronics, particularly in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned through structural modifications.

Data Summary Table: Material Properties

| Property Type | Value | Remarks |

|---|---|---|

| Band Gap | 2.1 eV | Suitable for visible light applications |

| Conductivity | 10^-4 S/cm | Comparable to other organic semiconductors |

Biological Studies

Enzyme Interaction Studies

The compound can be utilized as a probe to study enzyme interactions and receptor binding. Its sulfonamide moiety is known to interact with various biological targets, making it useful in pharmacological research.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

The biological activity of this compound is characterized by its potential antimicrobial and antiproliferative effects.

Data Summary Table: Biological Activity

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The target compound’s 5-chloro-2-methylbenzenesulfonamide core distinguishes it from analogs with alternative halogenation or functionalization:

- 5-Bromo-3-chloro-2-hydroxybenzenesulfonamide derivatives (e.g., from ): These feature bromo and chloro substituents at the 5- and 3-positions, respectively, along with a hydroxyl group.

- 5-Fluoro-2-methylbenzenesulfonamide derivatives (e.g., from ): Fluorine substitution at the 5-position enhances electronegativity and metabolic stability. However, fluorine’s smaller atomic radius may reduce steric hindrance compared to chlorine, altering target binding affinity .

Modifications to the Pyrrolidine Moiety

- Thiophen-3-ylmethyl vs. Phenylalkyl Groups : The thiophene substituent in the target compound provides a heteroaromatic ring with sulfur-mediated electronic effects, contrasting with the isopropoxy-phenylmethyl group in ’s analog. Thiophene’s lower electron density may reduce oxidative metabolism compared to phenyl groups .

- Imidazole-Pyrrolidine Hybrids (e.g., from ): The incorporation of an imidazole ring introduces additional hydrogen-bonding capability, which may enhance interactions with charged residues in enzymatic active sites. However, this modification also complicates synthetic routes, as evidenced by the low yield (2%) reported in .

Data Tables

Table 2: Functional Group Impact

Key Research Findings

- Metabolic Stability : The thiophene moiety may confer resistance to cytochrome P450-mediated oxidation relative to phenyl or imidazole groups, as suggested by analogous studies on sulfur-containing heterocycles .

- Binding Affinity : Methyl groups at the 2-position (common in the target and compounds) are hypothesized to enhance van der Waals interactions in hydrophobic binding sites, whereas polar substituents (e.g., hydroxyl in ) may disrupt such interactions .

Biological Activity

5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, a compound with the CAS number 2310140-74-8, has garnered attention in recent years for its potential biological activities. This article discusses its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂O₂S₂ |

| Molecular Weight | 370.9 g/mol |

| CAS Number | 2310140-74-8 |

The molecular structure features a benzenesulfonamide core with a chloro group and a thiophenylmethyl-pyrrolidine moiety, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit bacterial growth effectively, particularly against Gram-positive bacteria.

Antiparasitic Activity

A notable study on related compounds has demonstrated potential antimalarial efficacy. For example, modifications in the structure of sulfonamides have led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The introduction of halogens such as chlorine has been linked to improved antiplasmodial activity, suggesting that the presence of chlorine in this compound could similarly enhance its antiparasitic effects .

Antiviral Activity

Recent investigations into N-Heterocycles have revealed promising antiviral activities. Compounds structurally similar to this compound have shown efficacy against various viruses, including HIV and Hepatitis C. For instance, certain derivatives have demonstrated low EC50 values indicating potent antiviral properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzenesulfonamide scaffold can significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's potency against various pathogens. Additionally, substituents on the thiophene ring may also play a critical role in modulating biological responses .

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Chlorine at C5 | Increased antimicrobial potency |

| Thiophene substitution | Potential enhancement of antiviral effects |

| Alkyl chain length | Affects solubility and bioavailability |

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives of sulfonamides were tested for their ability to inhibit Plasmodium falciparum. The compound exhibited an EC50 value comparable to leading antimalarial agents, indicating its potential as a therapeutic candidate .

Case Study 2: Antiviral Screening

Another study focused on evaluating the antiviral properties of structurally related compounds against HIV. The results showed that certain modifications led to a significant reduction in viral replication rates, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a pyrrolidine-thiophene intermediate. Key steps include:

- Sulfonamide Formation: React 5-chloro-2-methylbenzenesulfonyl chloride with the pyrrolidin-3-amine derivative in anhydrous pyridine under nitrogen, using DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity .

- Purification: Post-reaction, solvent removal under reduced pressure, followed by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.1:1 sulfonyl chloride to amine) to minimize unreacted starting material .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Use a combination of:

- Spectroscopy: - and -NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ 3.5–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur .

- X-ray Crystallography: For solid-state structure elucidation, use APEX2 and SAINT software for data collection and refinement .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation; use respiratory protection if aerosols form .

- First Aid: For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this sulfonamide derivative?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields for sulfur and chlorine atoms .

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. Account for the thiophene ring’s electron-rich nature affecting metabolic stability .

- Docking Studies: Use AutoDock Vina to model binding affinities with receptors (e.g., carbonic anhydrase), focusing on sulfonamide’s hydrogen-bonding motifs .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.